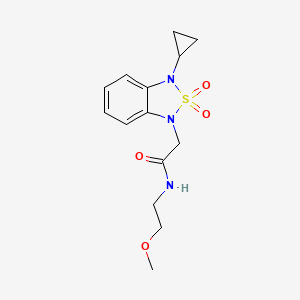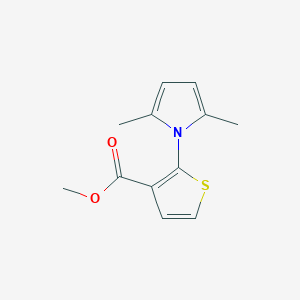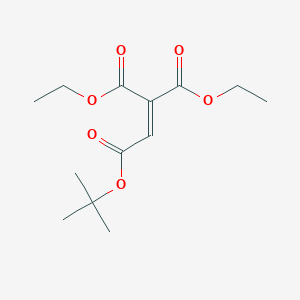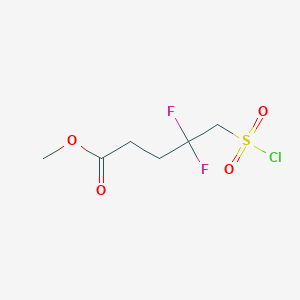![molecular formula C21H17N3O3S B2994034 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea CAS No. 329906-22-1](/img/structure/B2994034.png)
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and phenyl rings), a urea linkage, a hydroxy group, and a methoxy group. Techniques like NMR, IR, and MS would be used to confirm the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The hydroxy and methoxy groups might undergo reactions typical of alcohols and ethers, respectively. The urea linkage might participate in condensation or hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given the presence of multiple aromatic rings. Its solubility would depend on the solvent used .
科学的研究の応用
Antiproliferative and Antioxidant Activity
A novel series of urea and bis-urea derivatives, including those with hydroxyphenyl or halogenphenyl substituents, has been synthesized and evaluated for biological activities. These compounds demonstrate moderate to strong antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. Among them, certain derivatives showed extreme selectivity and high activity, indicating their potential as lead compounds in the development of cancer drugs. Additionally, these derivatives exhibited significant antioxidant activity in DPPH and lipid peroxidation assays, suggesting their use in combating oxidative stress-related diseases (Perković et al., 2016).
Acetylcholinesterase Inhibition
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity. This research indicates the potential of these compounds in treating diseases characterized by acetylcholinesterase dysfunction, such as Alzheimer's disease. The findings suggest that altering the spacer length and substituents can optimize interaction with the enzyme, providing insights into designing more effective inhibitors (Vidaluc et al., 1995).
ROCK Inhibition for Cancer Therapy
Research into pyridylthiazole-based ureas has led to the discovery of potent ROCK inhibitors, which are crucial for cancer therapy due to their role in cell cycle regulation and cell death induction. These inhibitors, especially those with specific substituents, have shown potent inhibition of ROCK in human lung cancer cells, highlighting their potential in cancer treatment (Pireddu et al., 2012).
Antimicrobial Activity
Several synthesized urea derivatives have demonstrated significant antimicrobial activity, indicating their potential use in developing new antibacterial and antifungal agents. This activity includes strong inhibition against various Gram-positive and Gram-negative bacteria, offering a pathway to novel treatments for infectious diseases (Shankar et al., 2017).
Enzyme Inhibition and Anticancer Investigations
Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition and anticancer activities. Some compounds, including N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea, showed in vitro anticancer activity against prostate cancer cell lines, suggesting their potential as therapeutic agents (Mustafa et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-15-9-6-13(7-10-15)22-21(26)23-14-8-11-18(25)16(12-14)20-24-17-4-2-3-5-19(17)28-20/h2-12,25H,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWZKAQZXRIWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)
![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)



![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)
![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)
![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)

![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)
![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)
